molecular formula C17H24O2 B1649393 (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol CAS No. 708257-91-4

(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol

Cat. No. B1649393
CAS RN: 708257-91-4
M. Wt: 260.4
InChI Key: DSVMWGREWREVQQ-XYXDXOEKSA-N
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Description

“(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol” is a complex organic compound. The molecule contains a total of 47 bond(s). There are 21 non-H bond(s), 5 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 2 triple bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple bonds and functional groups. It contains 21 non-H bond(s), 5 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 2 triple bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The compound “(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol” has a molecular formula of C17H24O3 and an average mass of 276.371 Da .

Scientific Research Applications

1. Inhibitory Activity on α-Glucosidase A study has shown that this compound, isolated from the ethanol extract of Aralia dumetorum, displays significant α-glucosidase inhibitory activity, suggesting potential use in managing diabetes through the regulation of blood sugar levels (Jiang et al., 2019).

2. Antitumor Properties Research on a structurally similar compound isolated from Seseli mairei roots indicates moderate cytotoxicity against various tumor cells, such as KB, P-388, and L-1210, highlighting its potential in cancer research (Hu, Chang, & Lee, 1990).

3. Antifungal Activity Falcarindiol, a compound with a similar structure found in carrot root tissue, exhibits antifungal properties against organisms like Mycocentrospora acerina and Cladosporium cladosporioides. This suggests a role for (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol in developing natural antifungal agents (Garrod, Lewis, & Coxon, 1978).

4. Antibiotic Activity The antibiotic activity of this polyacetylene compound has been demonstrated, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential in the development of new antibiotic drugs (Estévez-Braun et al., 1994).

5. Nutraceutical Properties An in-silico pharmacokinetics study on a similar compound, falcarindiol, suggests its potential as a nutraceutical with anticancer properties. This indicates that (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol could also be explored for its health benefits in diet and nutrition (Okoli et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “(3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol”, suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . It also provides first aid measures in case of exposure .

properties

IUPAC Name

(3R,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMWGREWREVQQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C=CC#CC#C[C@@H](C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30825627
Record name (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30825627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol

CAS RN

708257-91-4
Record name (3R,10S)-Heptadeca-1,8-diene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30825627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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